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molecular formula C9H11NO B1316177 4-methoxy-2,3-dihydro-1H-indole CAS No. 7555-94-4

4-methoxy-2,3-dihydro-1H-indole

Cat. No. B1316177
M. Wt: 149.19 g/mol
InChI Key: MIOTXFNRNVNXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323235B1

Procedure details

Borane-trimethylamine complex (3.00 g) and 10.5N hydrochloric acid (2.25 ml) were added to 4-methoxyindole (1.29 g) in dioxane (20 ml), and the mixture was heated to reflux for 30 minutes. To this mixture, 6N hydrochloric acid (7.00 ml) was added and the mixture was heated to reflux for 15 minutes. The solvent was removed under reduced pressure and 1N aqueous sodium hydroxide solution was added to change the aqueous layer to alkaline condition, followed by extracting the aqueous layer with ether (3×20 ml). The obtained organic layers were washed with saturated brine and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure, and the obtained crude product was purified by silica gel column chromatography to obtain the desired compound (1.08 g, yield: 83%).
Name
Borane-trimethylamine complex
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[B-][N+](C)(C)C.Cl.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][NH:13]2>O1CCOCC1>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH2:11][CH2:12][NH:13]2

Inputs

Step One
Name
Borane-trimethylamine complex
Quantity
3 g
Type
reactant
Smiles
[B-][N+](C)(C)C
Name
Quantity
2.25 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and 1N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
by extracting the aqueous layer with ether (3×20 ml)
WASH
Type
WASH
Details
The obtained organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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